Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-
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Overview
Description
Benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] is a complex organic compound with the molecular formula C25H25NO6 and a molecular weight of 435.477 g/mol . This compound is known for its unique structure, which includes a benzoic acid core with multiple functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 6-hydroxy-5-methylbenzoic acid under acidic conditions . The reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to various receptors and proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl red: Another benzoic acid derivative with a similar structure but different functional groups.
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but lacks the complex bis-hydroxy-methyl structure.
Uniqueness
Benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] is unique due to its combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
10143-03-0 |
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Molecular Formula |
C25H25NO6 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
5-[(3-carboxy-4-hydroxy-5-methylphenyl)-[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C25H25NO6/c1-13-9-16(11-19(22(13)27)24(29)30)21(15-5-7-18(8-6-15)26(3)4)17-10-14(2)23(28)20(12-17)25(31)32/h5-12,21,27-28H,1-4H3,(H,29,30)(H,31,32) |
InChI Key |
JUJMADKPHJCRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C(=C3)C)O)C(=O)O |
Origin of Product |
United States |
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